N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
INCB053914 is a novel, potent, and selective pan-PIM kinase inhibitor. It is an adenosine triphosphate-competitive small molecule that targets the PIM family of serine/threonine kinases, which includes PIM1, PIM2, and PIM3. These kinases play crucial roles in cellular processes such as protein synthesis, apoptosis regulation, and cellular proliferation. Overexpression of PIM kinases is associated with various malignancies, making them attractive targets for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of INCB053914 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of INCB053914 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves large-scale reactors, precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
INCB053914 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of INCB053914
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of INCB053914, which may exhibit different biological activities and properties. These derivatives are often studied to understand structure-activity relationships and to develop more potent analogs .
科学研究应用
INCB053914 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of PIM kinases in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the effects of PIM kinase inhibition on cell proliferation, apoptosis, and signal transduction.
Medicine: Under clinical trials for the treatment of hematologic malignancies and solid tumors. .
Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting PIM kinases
作用机制
INCB053914 exerts its effects by inhibiting the activity of PIM kinases. These kinases are involved in the phosphorylation of various substrates that regulate apoptosis and cellular metabolism. By inhibiting PIM kinases, INCB053914 disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also synergizes with other anticancer agents, enhancing their efficacy .
相似化合物的比较
Similar Compounds
AZD1208: Another pan-PIM kinase inhibitor with similar inhibitory potency.
PIM447: A selective PIM kinase inhibitor currently under clinical investigation.
Uzansertib: An orally active, ATP-competitive pan-PIM kinase inhibitor
Uniqueness
INCB053914 is unique due to its high selectivity and potency against all three PIM kinase isoforms (PIM1, PIM2, and PIM3). It has demonstrated significant efficacy in preclinical models of hematologic malignancies and solid tumors, both as a single agent and in combination with other therapies. Its ability to synergize with other anticancer agents, such as ruxolitinib, makes it a promising candidate for combination therapy .
属性
分子式 |
C26H26F3N5O3 |
---|---|
分子量 |
513.5 g/mol |
IUPAC 名称 |
N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C26H26F3N5O3/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37)/t12-,17+,20+,25+/m1/s1 |
InChI 键 |
PTORCEYGCGXHDH-SGQXWQAPSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H]([C@H]1O)N)C2=C3CC[C@@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O |
规范 SMILES |
CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。